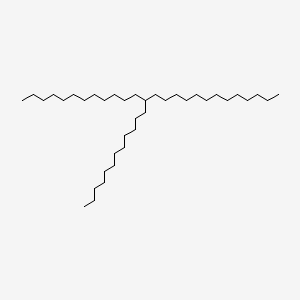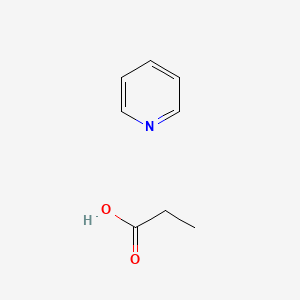
Pyridinepropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinepropanoic acid, also known as 3-(3-Pyridyl)propanoic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is commonly used as a ligand in coordination chemistry and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions: Pyridinepropanoic acid can be synthesized through several methods. One common method involves the reaction of pyridine with acrylonitrile, followed by hydrolysis. Another method includes the Grignard reaction, where pyridine is reacted with a Grignard reagent, followed by carboxylation and hydrolysis .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrothermal synthesis of coordination polymers. This involves the reaction of pyridine with metal salts such as silver nitrate, copper nitrate, and zinc nitrate in methanol .
化学反应分析
Types of Reactions: Pyridinepropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridinecarboxylic acid.
Reduction: Reduction reactions can convert it to pyridinepropylamine.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyridinecarboxylic acid.
Reduction: Pyridinepropylamine.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Pyridinepropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand to form coordination polymers with metals such as silver, copper, and zinc.
Industry: It is used in the preparation of new coordination polymers and as a bidentate chelating agent.
作用机制
The mechanism of action of pyridinepropanoic acid involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and the structure of the coordination complex formed .
相似化合物的比较
Pyridinecarboxylic acid: Similar in structure but with a carboxyl group directly attached to the pyridine ring.
Pyridinepropylamine: Similar in structure but with an amine group instead of a carboxyl group.
Pyridineacetic acid: Similar in structure but with a shorter carbon chain between the pyridine ring and the carboxyl group.
Uniqueness: Pyridinepropanoic acid is unique due to its ability to form stable coordination complexes with various metal ions. This property makes it particularly useful in the synthesis of coordination polymers and in applications requiring fluorescence enhancement .
属性
CAS 编号 |
53088-71-4 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC 名称 |
propanoic acid;pyridine |
InChI |
InChI=1S/C5H5N.C3H6O2/c1-2-4-6-5-3-1;1-2-3(4)5/h1-5H;2H2,1H3,(H,4,5) |
InChI 键 |
UINFICGYFFOSMB-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)O.C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


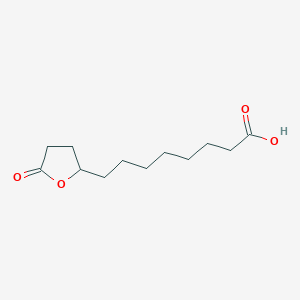
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
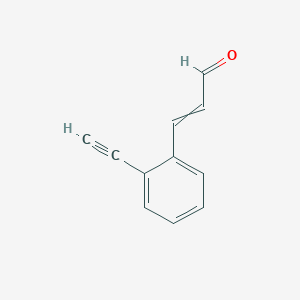
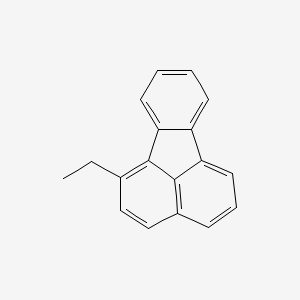
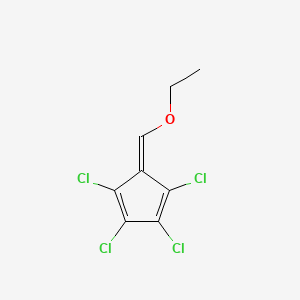
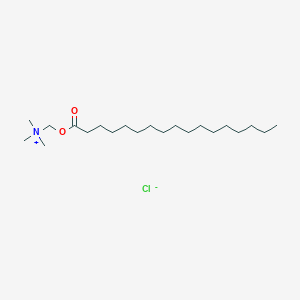
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)

![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)



